molecular formula C11H15N3O2 B8702189 2'-Methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-one

2'-Methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-one

Cat. No.: B8702189
M. Wt: 221.26 g/mol
InChI Key: AMJLDJBNJSJTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one is a complex heterocyclic compound that features a spiro linkage between a piperidine ring and a pyrano[3,2-c]pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the [4 + 2] annulation reaction between a 2-methyl-3H-indolium salt and an α-bromo N-acyl hydrazone . This reaction is often carried out in an aqueous medium, which enhances the reaction efficiency and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2’-Methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2’-Methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-Methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro linkage and the heterocyclic rings contribute to its binding affinity and selectivity. The compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one is unique due to its specific combination of piperidine and pyrano[3,2-c]pyrazole rings, which imparts distinct chemical and biological properties. Its structural complexity and potential for diverse chemical modifications make it a valuable compound for research and development.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

2-methylspiro[6H-pyrano[3,2-c]pyrazole-5,4'-piperidine]-7-one

InChI

InChI=1S/C11H15N3O2/c1-14-7-9-10(13-14)8(15)6-11(16-9)2-4-12-5-3-11/h7,12H,2-6H2,1H3

InChI Key

AMJLDJBNJSJTLH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C(=O)CC3(O2)CCNCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pyrrolidine (3.0 g, 3.5 mL, 42 mmol) was added to a solution of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone (5.93 g, 42.3 mmol) in methanol (50 mL). The mixture was stirred at room temperature for 2 hours before addition of N-Boc-piperidone (8.43 g, 42.3 mmol). The mixture was stirred at room temperature overnight before concentration to dryness. The crude material was purified by CombiFlash (120 g column, 30-50% EtOAc/hexanes gradient) to afford desired product containing unreacted starting material. This material was triturated with 30% EtOAc/hexanes, the solids were filtered and air dried to afford tert-butyl 2′-methyl-7′-oxo-6′,7′-dihydro-1H,2′H-spiro[piperidine-4,5′-pyrano[3,2-c]pyrazole]-1-carboxylate (6.8 g, 50%).
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
5.93 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.43 g
Type
reactant
Reaction Step Two

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